molecular formula C16H18N2O3 B4942878 N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate

Cat. No. B4942878
M. Wt: 286.33 g/mol
InChI Key: MWNVAIWSXLMWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate, also known as NSC 716970, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone deacetylase enzyme, which plays a crucial role in gene expression regulation.

Mechanism of Action

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 exerts its pharmacological effects by inhibiting the activity of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in various cellular effects, including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. In cancer cells, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 induces cell cycle arrest and apoptosis, which can lead to tumor growth inhibition. In animal models of neurological disorders, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has several advantages for lab experiments, including its potency as a histone deacetylase inhibitor and its potential therapeutic applications in various diseases. However, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 also has limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970, including its potential therapeutic applications in various diseases, its safety and efficacy in humans, and its mechanism of action in different cell types. Additionally, future studies could focus on developing more potent and selective histone deacetylase inhibitors based on the structure of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970. Finally, further research could investigate the potential of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 as a tool for epigenetic research and drug discovery.
Conclusion
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is a promising compound with potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Its mechanism of action as a histone deacetylase inhibitor makes it a valuable tool for epigenetic research and drug discovery. While there are still limitations and unknowns regarding its safety and efficacy in humans, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 presents a promising avenue for future research and therapeutic development.

Synthesis Methods

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with furfurylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with trifluoroacetic anhydride to yield the trifluoroacetate salt form of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. As a histone deacetylase inhibitor, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has anti-inflammatory properties, which make it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(17-12-13-4-3-9-21-13)14-5-1-2-6-15(14)18-7-10-20-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNVAIWSXLMWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(4-morpholinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.